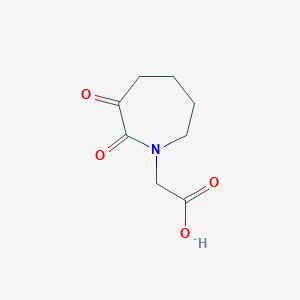
2-(2,3-Dioxoazepan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dioxoazepan-1-yl)acetic acid, also known as DOAA, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DOAA has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for drug development, chemical synthesis, and biological research.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dioxoazepan-1-yl)acetic acid is not completely understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. This compound has also been shown to inhibit the activity of human enzymes, such as histone deacetylases, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dioxoazepan-1-yl)acetic acid has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which allows for easy access to high-purity this compound. This compound also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(2,3-Dioxoazepan-1-yl)acetic acid, including the development of new synthetic methods for this compound derivatives, the investigation of its potential applications in drug development, and the study of its interactions with enzymes and proteins. Additionally, the use of this compound in combination with other compounds may enhance its biological activity and lead to the development of novel therapeutics.
Méthodes De Synthèse
2-(2,3-Dioxoazepan-1-yl)acetic acid can be synthesized through a variety of methods, including the reaction of 2-amino-5-chloropentanoic acid with ethyl glyoxylate or the reaction of 2-amino-5-chloropentanoic acid with ethyl acetoacetate. The reaction typically proceeds in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The yield of this compound can be improved by optimizing the reaction conditions and using high-purity reagents.
Applications De Recherche Scientifique
2-(2,3-Dioxoazepan-1-yl)acetic acid has been widely used in scientific research for its potential applications in drug development, chemical synthesis, and biological research. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. This compound has also been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, this compound has been studied for its effects on biological systems, including its interactions with enzymes and proteins.
Propriétés
IUPAC Name |
2-(2,3-dioxoazepan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFHNHIOLXOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(=O)C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

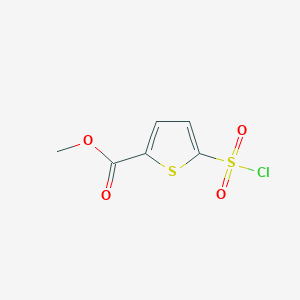
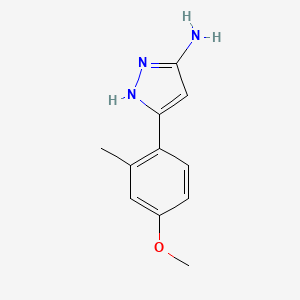
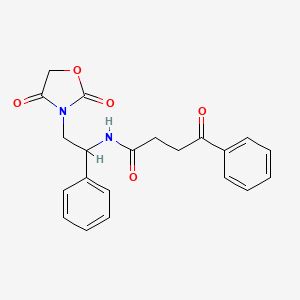
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)

![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)
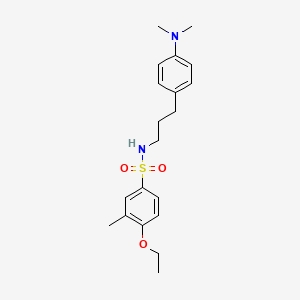
![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)

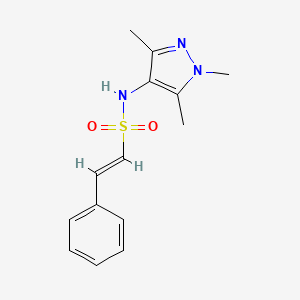
![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)